molecular formula C4H8N4O5S B016451 2,4-Diamino-6-hydroxypyrimidine sulfate CAS No. 58470-85-2

2,4-Diamino-6-hydroxypyrimidine sulfate

Cat. No.: B016451
CAS No.: 58470-85-2
M. Wt: 224.2 g/mol
InChI Key: SLSWVEQLCOSOTJ-UHFFFAOYSA-N
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Description

2,6-Diamino-4(1H)-pyrimidinone sulfate is a heterocyclic organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a valuable subject of study in scientific research.

Scientific Research Applications

2,6-Diamino-4(1H)-pyrimidinone sulfate has a wide range of scientific research applications. It is used in the synthesis of various derivatives with potential biological activities, including antihypertensive and peripheral vasodilator drugs. Additionally, it has been studied for its potential in treating Parkinson’s disease and androgenetic alopecia . The compound is also used in the development of antileukemic agents and anti-tubercular drugs .

Safety and Hazards

The compound may cause respiratory irritation, serious eye irritation, and skin irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling the compound .

Future Directions

The compound and its derivatives have potential applications in the development of anti-tubercular drugs . In one study, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core were designed and synthesized . These compounds showed good anti-TB activity and could be important lead compounds for future optimization towards the development of future anti-TB drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-4(1H)-pyrimidinone sulfate typically involves the N-oxidation of 2,6-diamino-4-chloropyrimidine. This process can be catalyzed by spinel chromite nanocatalysts such as CoCr2O4, which are prepared by the sol-gel method. The reaction is carried out in ethanol solution at 50°C using hydrogen peroxide as the oxidizing agent .

Industrial Production Methods: Industrial production methods for 2,6-Diamino-4(1H)-pyrimidinone sulfate often involve the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The resulting product is then quenched with alcohols and neutralized with ammonia water to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diamino-4(1H)-pyrimidinone sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. The N-oxidation reaction is particularly significant, as it leads to the formation of 2,6-diamino-4-chloropyrimidine N-oxide .

Common Reagents and Conditions: Common reagents used in the reactions of 2,6-Diamino-4(1H)-pyrimidinone sulfate include hydrogen peroxide for oxidation and phosphorus oxychloride for chlorination. The reactions are typically carried out in ethanol solution at elevated temperatures .

Major Products Formed: The major products formed from the reactions of 2,6-Diamino-4(1H)-pyrimidinone sulfate include 2,6-diamino-4-chloropyrimidine N-oxide and other 4-substituted diaminopyrimidine oxides .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,6-Diamino-4(1H)-pyrimidinone sulfate include 2,4-diamino-6-chloropyrimidine, 2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole, and 2(1H)-pyrimidinethione, 4,6-diamino- .

Uniqueness: What sets 2,6-Diamino-4(1H)-pyrimidinone sulfate apart from similar compounds is its ability to undergo N-oxidation reactions efficiently, leading to the formation of biologically active derivatives. Its unique structure and reactivity make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2,4-diamino-1H-pyrimidin-6-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O.H2O4S/c5-2-1-3(9)8-4(6)7-2;1-5(2,3)4/h1H,(H5,5,6,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSWVEQLCOSOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069254
Record name 2,6-Diamino-4(1H)-pyrimidinone sulfate
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Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71477-19-5, 58470-85-2
Record name 4(3H)-Pyrimidinone, 2,6-diamino-, sulfate (1:1)
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Record name 4(3H)-Pyrimidinone, 2,6-diamino-, sulfate (1:?)
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Record name 2,6-Diamino-4(1H)-pyrimidinone sulfate (1:1)
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Record name 4(3H)-Pyrimidinone, 2,6-diamino-, sulfate (1:?)
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Record name 2,6-Diamino-4(1H)-pyrimidinone sulfate
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Record name 4-oxo-1H-pyrimidin-2,6-diammonium sulphate
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Record name 4-oxo-1H-pyrimidin-2,6-diammonium sulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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